molecular formula C11H12N4O2S B11788060 4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11788060
M. Wt: 264.31 g/mol
InChI Key: UOVFADPXKNDQTI-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions One common method includes the reaction of 3-nitroaniline with a pyrimidine derivative under specific conditions to introduce the aminophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of halogenated or sulfonated products.

Scientific Research Applications

4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, which may limit its applications in certain fields.

Uniqueness

4-(3-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and methylsulfonyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-(3-aminophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H12N4O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H2,13,14,15)

InChI Key

UOVFADPXKNDQTI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)N)N

Origin of Product

United States

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